molecular formula C12H8Cl3NO B1594767 5-Chloro-2-(2,4-dichlorophenoxy)aniline CAS No. 56966-52-0

5-Chloro-2-(2,4-dichlorophenoxy)aniline

Cat. No.: B1594767
CAS No.: 56966-52-0
M. Wt: 288.6 g/mol
InChI Key: SOOLDKUMSVNBIW-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,4-dichlorophenoxy)aniline is an organic compound with the molecular formula C12H8Cl3NO. It is a chlorinated derivative of aniline and phenoxy compounds, known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms and an aniline group attached to a phenoxy ring.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(2,4-dichlorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive metabolites, which can further interact with cellular proteins and DNA .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt mitochondrial function, leading to changes in cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes involved in the detoxification process, resulting in the accumulation of toxic metabolites. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biological activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to long-term effects on cellular function, including persistent oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into reactive metabolites. These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its toxicity and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within tissues can determine its overall biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,4-dichlorophenoxy)aniline typically involves the reaction of 2,4-dichlorophenol with 5-chloro-2-nitroaniline. The process includes the following steps:

    Nitration: 2,4-Dichlorophenol is nitrated to form 2,4-dichloro-6-nitrophenol.

    Reduction: The nitro group in 2,4-dichloro-6-nitrophenol is reduced to form 2,4-dichloro-6-aminophenol.

    Coupling Reaction: 2,4-dichloro-6-aminophenol is then coupled with 5-chloro-2-nitroaniline under specific conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by coupling reactions. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2,4-dichlorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Amino derivatives are the major products.

    Substitution: Various substituted phenoxy anilines are formed.

Scientific Research Applications

5-Chloro-2-(2,4-dichlorophenoxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,4-dichlorophenoxy)aniline involves its interaction with cellular components, leading to the inhibition of microbial growth. The compound targets specific enzymes and disrupts cellular processes, resulting in antimicrobial effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, known for its antimicrobial properties.

    Chlorhexidine: Another antimicrobial agent with a similar structure.

Uniqueness

5-Chloro-2-(2,4-dichlorophenoxy)aniline is unique due to its specific combination of chlorine atoms and aniline group, which imparts distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Properties

IUPAC Name

5-chloro-2-(2,4-dichlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOLDKUMSVNBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069150
Record name 5-Chloro-2-(2,4-dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56966-52-0
Record name 5-Chloro-2-(2,4-dichlorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56966-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 5-chloro-2-(2,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 5-chloro-2-(2,4-dichlorophenoxy)-
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Record name 5-Chloro-2-(2,4-dichlorophenoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(2,4-dichlorophenoxy)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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